(Z)-5-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and conditions of the reaction .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Synthesis and Characterization
This compound has been explored in various synthetic and characterization studies, revealing its potential in creating complex molecular structures. For instance, studies on the synthesis, molecular structure, and interactions with metals have been conducted, showcasing its versatility in forming novel compounds with potential applications in materials science and catalysis. One study highlighted its unusual coordination with transition and rare-earth metal complexes, providing insights into its structural and spectroscopic characteristics through X-ray studies, spectroscopy, and theoretical modeling (Kovalchukova et al., 2017).
Molecular Structure Investigations
Further research has been directed towards understanding the molecular structure and dynamics of derivatives incorporating similar moieties. Investigations using X-ray crystallography combined with Hirshfeld and DFT calculations have been performed to analyze intermolecular interactions and predict electronic properties, offering insights into the design of materials with specific electronic characteristics (Shawish et al., 2021).
Antimicrobial and Antitumor Activities
Additionally, compounds with structural similarities have been synthesized and tested for their antimicrobial and antitumor activities. For example, derivatives have shown potential as antimicrobial agents against a range of bacterial and fungal strains, indicating the chemical scaffold’s usefulness in developing new therapeutic agents (Aneja et al., 2011). Another study explored the synthesis and antibacterial activity of thiazolopyridine derivatives, revealing their effectiveness against certain microbial strains, which could guide the development of new antibiotics (Prakash et al., 2011).
Application in Coordination Polymers
Research on coordination polymers featuring porous structures for gas storage applications has also been conducted, illustrating the compound’s potential use in materials science, particularly in methane storage and capture (Lin et al., 2016). This highlights its applicability in developing environmentally beneficial materials.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5Z)-5-[(1,3-dimethylpyrazol-4-yl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-10-11(9-17(2)16-10)8-12-13(19)15-14(20-12)18-6-4-3-5-7-18/h8-9H,3-7H2,1-2H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPMOUNDBFHWKU-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)N=C(S2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)N=C(S2)N3CCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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